

Technical Characterization Profile: 3-(2-Nitrophenyl)acryloyl Chloride[1][2]

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Compound of Interest

Compound Name: 3-(2-Nitrophenyl)acryloyl chloride

Cat. No.: B8526321

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Executive Summary & Compound Identity

3-(2-Nitrophenyl)acryloyl chloride is a highly reactive electrophilic intermediate used primarily in the synthesis of nitrogen-containing heterocycles (e.g., quinolinones, indoles) and biologically active amides. Its reactivity stems from the conjugation of the acid chloride functionality with the styryl double bond and the electron-withdrawing ortho-nitro group.

- IUPAC Name: (2E)-3-(2-Nitrophenyl)prop-2-enoyl chloride
- Common Name: trans-2-Nitrocinnamoyl chloride[1][2][3][4]
- CAS Number: 141236-47-7 (specific isomer) / 14002-51-8 (general/related references, verify specific isomer in catalogs)
- Molecular Formula: C₉H₇ClNO₂
- Molecular Weight: 211.60 g/mol

- Physical State: Yellow crystalline solid
- Melting Point: 127–130 °C (lit.)

Synthesis & Handling Context

This compound is typically synthesized by the chlorination of trans-2-nitrocinnamic acid using thionyl chloride (SOCl

) or oxalyl chloride [(COCl)

].

- Critical Handling: The compound is moisture-sensitive. Hydrolysis yields the parent acid (2-nitrocinnamic acid), which exhibits a distinct OH stretch in IR (2500–3000 cm⁻¹) and a shift in the carbonyl peak.

Spectroscopic Data Analysis[7][8][9]

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the intense carbonyl stretch of the acid chloride and the nitro group vibrations. The absence of a broad O-H stretch (3000–2500 cm⁻¹)

) confirms the conversion from the carboxylic acid.

Frequency ()	Intensity	Assignment	Mechanistic Insight
1760 – 1780	Strong		Characteristic acid chloride carbonyl. Shifted to higher frequency vs. acid/ester due to the inductive effect of Cl.
1620 – 1635	Medium		Conjugated alkene stretch.
1525 – 1535	Strong		Asymmetric nitro stretch.
1345 – 1355	Strong		Symmetric nitro stretch.
3050 – 3100	Weak		Aromatic C-H stretching.
650 – 750	Medium		C-Cl bond vibration (fingerprint region).

B. Nuclear Magnetic Resonance (NMR)

NMR data is critical for confirming the trans (E) stereochemistry and the integrity of the acid chloride moiety.

¹H NMR (400 MHz, CDCl₃)

Note: Chemical shifts are characteristic values derived from the structural class of ortho-substituted cinnamoyl chlorides.

Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment	Structural Logic
8.25 – 8.35	Doublet (d)	1H	15.6	H (Vinyl)	Deshielded by conjugation and the ortho-nitro group. The large value confirms trans geometry.
8.15 – 8.20	Doublet (d)	1H	8.0	Ar-H (3)	Proton ortho to the nitro group; significantly deshielded.
7.70 – 7.80	Multiplet (m)	2H	-	Ar-H (5, 6)	Meta and para to nitro group.
7.60 – 7.68	Multiplet (m)	1H	-	Ar-H (4)	Aromatic ring proton.
6.75 – 6.85	Doublet (d)	1H	15.6	H (Vinyl)	Proton to the carbonyl. Shielded relative to H due to resonance, but deshielded

relative to
alkyl chains.

C NMR (100 MHz, CDCl₃)

Shift (, ppm)	Assignment	Notes
165.5	C=O	Acid chloride carbonyl carbon (typically 165–170 ppm).
148.0	C-NO (Ar)	Ipsso carbon bearing the nitro group.
142.5	C	Vinyl carbon to carbonyl.
133.8	Ar-C	Aromatic carbon.
131.0	Ar-C	Aromatic carbon.
130.5	Ar-C	Aromatic carbon.
129.5	Ar-C	Aromatic carbon.
125.2	Ar-C (Ortho)	Carbon ortho to nitro group.
124.0	C	Vinyl carbon to carbonyl.

C. Mass Spectrometry (EI-MS)

The mass spectrum exhibits a characteristic chlorine isotope pattern and fragmentation consistent with the loss of the labile chlorine atom.

- Molecular Ion (

):

211 (100%) and 213 (33%) — Characteristic 3:1 ratio for

Cl/

Cl.

- Base Peak / Major Fragments:

- 176 (

-) : Formation of the acylium ion [Ar-CH=CH-CO]

- .

- 148 (

-) : Loss of the acid chloride group to form the substituted styryl cation [Ar-CH=CH]

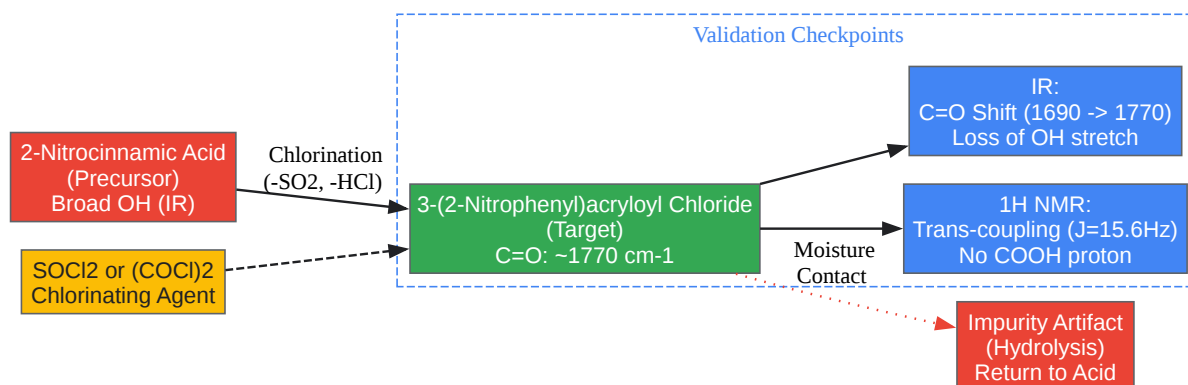
- .

- 102: Further fragmentation of the aromatic ring (loss of NO

-).

Visualization of Characterization Workflow

The following diagram illustrates the synthesis pathway and the key spectroscopic checkpoints used to validate the product identity.



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Caption: Synthesis and spectroscopic validation workflow for **3-(2-Nitrophenyl)acryloyl chloride**, highlighting critical impurity checks.

References

- CRC Handbook of Tables for Organic Compound Identification. (3rd Ed.). CRC Press.[4][5] (Provides physical constants for cinnamoyl derivatives).
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